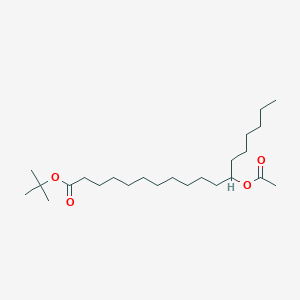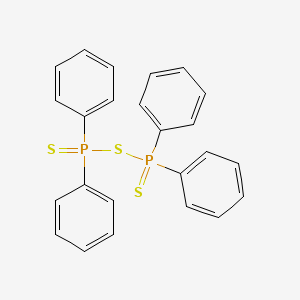
1,1,3,3-Tetraphenyldiphosphathiane 1,3-disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetraphenyldiphosphathiane 1,3-disulfide: is an organophosphorus compound characterized by the presence of two sulfur atoms and four phenyl groups attached to a diphosphathiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetraphenyldiphosphathiane 1,3-disulfide typically involves the reaction of diphosphine compounds with sulfur sources under controlled conditions. One common method includes the reaction of tetraphenyldiphosphine with elemental sulfur in an inert atmosphere. The reaction is usually carried out in a solvent such as toluene or benzene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the purity of reactants, to achieve high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetraphenyldiphosphathiane 1,3-disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the disulfide bonds to thiol groups.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
1,1,3,3-Tetraphenyldiphosphathiane 1,3-disulfide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetraphenyldiphosphathiane 1,3-disulfide involves its interaction with molecular targets through its sulfur and phosphorus atoms. These interactions can lead to the formation of coordination complexes with metal ions, influencing various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially affecting cellular processes such as oxidative stress and enzyme function.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetraphenyldiphosphathiane: Lacks the disulfide bonds present in 1,1,3,3-Tetraphenyldiphosphathiane 1,3-disulfide.
1,1,3,3-Tetraphenyldiphosphathiane 1,3-dioxide: Contains oxygen atoms instead of sulfur atoms.
1,1,3,3-Tetraphenyldiphosphathiane 1,3-selenide: Contains selenium atoms instead of sulfur atoms.
Uniqueness
This compound is unique due to its specific combination of sulfur and phosphorus atoms, which imparts distinct chemical reactivity and potential applications. The presence of disulfide bonds allows for redox activity, making it valuable in various chemical and biological contexts.
Properties
CAS No. |
6079-78-3 |
|---|---|
Molecular Formula |
C24H20P2S3 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
diphenylphosphinothioylsulfanyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C24H20P2S3/c27-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)29-26(28,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
ROEDIBSYJWMQNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)SP(=S)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2S)-2-(4-methylphenyl)sulfonyloxycyclohexyl] 4-methylbenzenesulfonate](/img/structure/B14737390.png)
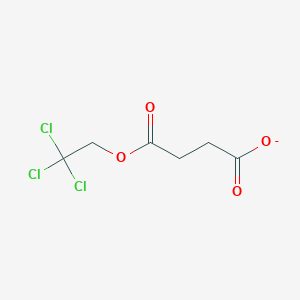
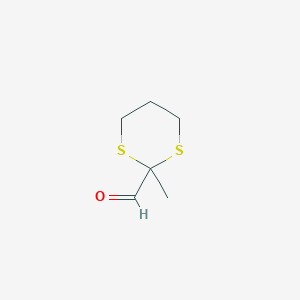
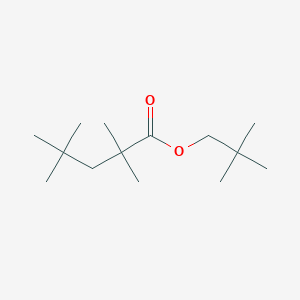
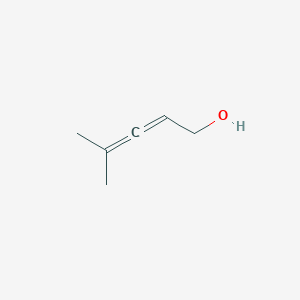
![1,6-Dioxaspiro[4.5]dec-3-ene, 2-(2,4-hexadiynylidene)-, (E)-](/img/structure/B14737405.png)


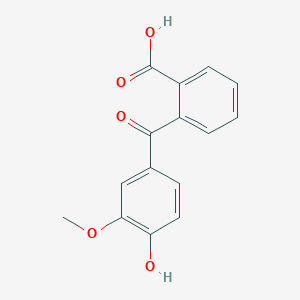
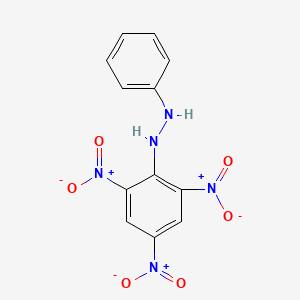

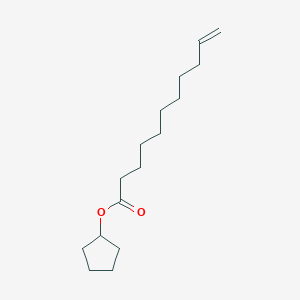
![N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide](/img/structure/B14737459.png)
